3-Chloro-2-(morpholin-4-yl)pyridin-4-ol
Overview
Description
3-Chloro-2-(morpholin-4-yl)pyridin-4-ol is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group at the 3-position and a morpholin-4-yl group at the 2-position, along with a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridin-4-ol as the starting material.
Substitution Reaction: The chloro group at the 2-position is substituted with a morpholin-4-yl group using appropriate reagents such as morpholine.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chloro group, resulting in a different pyridine derivative.
Substitution: The morpholin-4-yl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: 3-Chloro-2-(morpholin-4-yl)pyridin-4-one or 3-Chloro-2-(morpholin-4-yl)pyridine-4-carboxylic acid.
Reduction Products: 3-Chloro-2-(morpholin-4-yl)pyridine.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
3-Chloro-2-(morpholin-4-yl)pyridin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
3-Chloro-2-(morpholin-4-yl)pyridin-4-ol is similar to other pyridine derivatives such as 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole and 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl). its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of the hydroxyl group at the 4-position provides additional reactivity and potential for further functionalization.
Comparison with Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)
3-Chloro-2-(morpholin-4-yl)pyridine
This comprehensive overview highlights the significance of 3-Chloro-2-(morpholin-4-yl)pyridin-4-ol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-chloro-2-morpholin-4-yl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-7(13)1-2-11-9(8)12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRZLOHAKIUJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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